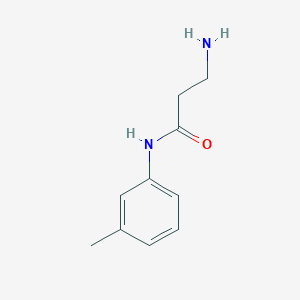

3-Amino-N-(3-methylphenyl)propanamide

Description

3-Amino-N-(3-methylphenyl)propanamide is a propanamide derivative with the molecular formula C₁₀H₁₃N₂O (free base) or C₁₀H₁₅ClN₂O in its hydrochloride form (molecular weight: 214.69 g/mol) . Structurally, it features a β-alanine backbone substituted with a 3-methylphenyl group at the amide nitrogen. The compound is classified as an irritant, indicating handling precautions are necessary .

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-amino-N-(3-methylphenyl)propanamide |

InChI |

InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) |

InChI Key |

LGYCNXKSYZLYBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCN |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis focuses on structural analogs with variations in the aromatic substituent or backbone functionalization. Key findings are summarized below:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Key Findings:

Enzyme Substrate Activity (β-Alanyl Aminopeptidase): 3-Amino-N-(4-methylphenyl)propanamide exhibited the lowest enzyme activity (p < 0.05 vs. 3-fluorophenyl and phenyl analogs) in Pseudomonas aeruginosa detection assays. 3-Amino-N-(3-fluorophenyl)propanamide and 3-Amino-N-phenylpropanamide showed statistically equivalent enzyme activity (p = 0.3350). However, the 3-fluorophenyl derivative produced 3-fluoroaniline, which had lower detection limits (LLOD/LLOQ) via HS-SPME-GC-MS compared to aniline from the phenyl analog .

Structural Impact on Bioactivity:

- Substituent Position: The 3-methylphenyl group (meta position) in the target compound contrasts with the 4-methylphenyl (para) analog, which demonstrated reduced enzyme affinity. This suggests para-substitution may sterically hinder enzyme-substrate interactions .

- Electron-Withdrawing Groups: The 3-fluorophenyl derivative’s enhanced detection limits are attributed to fluorine’s electron-withdrawing effect, stabilizing the VOC product (3-fluoroaniline) and improving chromatographic sensitivity .

Antimicrobial Derivatives:

- Compound 7c (thiazol-oxadiazole hybrid) displayed antimicrobial properties, with a melting point of 134–136°C and molecular weight 375 g/mol. Its activity likely stems from the sulfanyl and heterocyclic moieties enhancing membrane penetration .

Pharmaceutical Intermediates: Derivatives like 3-Amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide (CAS: 1156197-42-0) are explored as kinase inhibitors, highlighting the scaffold’s versatility in drug discovery .

Table 2: Physical and Analytical Data

| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) | Purity | Key Analytical Methods |

|---|---|---|---|---|

| This compound (HCl) | N/A | 214.69 | N/A | NMR, LCMS |

| 7c | 134–136 | 375 | >95% | IR, NMR, EI-MS |

| 3-Amino-N-(3-fluorophenyl)propanamide | N/A | 196.22 | N/A | HS-SPME-GC-MS |

| 3-Amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide | N/A | 235.31 | 97% | LCMS, NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.